2-{[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethylphenyl group, and an imidazole ring, which are linked through a sulfanyl bridge to an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde, an amine, and a nitrile under acidic or basic conditions.
Introduction of Substituents: The methoxyphenyl and trifluoromethylphenyl groups are introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Formation of the Sulfanyl Bridge: The sulfanyl bridge is formed by reacting the imidazole derivative with a thiol compound.
Acetamide Formation: The final step involves the acylation of the sulfanyl-imidazole intermediate with an acyl chloride or anhydride to form the acetamide moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-{[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to form a dihydroimidazole derivative.
Substitution: The methoxy and trifluoromethyl groups can undergo nucleophilic substitution reactions, often using strong nucleophiles like alkoxides or amines.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, palladium on carbon, alkoxides, and strong acids or bases.
Scientific Research Applications
2-{[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-{[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide can be compared with other imidazole derivatives, such as:
2-(4-Methoxyphenyl)-1H-imidazole: Lacks the trifluoromethyl and sulfanyl groups, resulting in different chemical and biological properties.
2-(3-Trifluoromethylphenyl)-1H-imidazole: Lacks the methoxyphenyl and sulfanyl groups, leading to variations in reactivity and activity.
2-(4-Methoxyphenyl)-1-(3-trifluoromethylphenyl)-1H-imidazole: Lacks the sulfanyl and acetamide groups, affecting its overall stability and function.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2S/c1-14(2)27-20(29)13-31-21-26-12-19(15-7-9-18(30-3)10-8-15)28(21)17-6-4-5-16(11-17)22(23,24)25/h4-12,14H,13H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGSYGKMJLAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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